Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)-

Chiral resolution Absolute configuration Enantiomeric purity

Racemic or unspecified stereochemistry introduces irreproducible results in chiral synthesis and enzymatic assays. This enantiopure (1R,3R)-(+)-2,2-dichloro-3-phenylcyclopropanecarboxamide eliminates that variable. - **Chiral reference standard**: [α]D +73 (c 1.0, CHCl3), >99% ee for HPLC calibration & polarimeter validation. - **Enzymatic probe**: Defined behavior in nitrile hydratase/amidase systems vs. racemate or difluoro analog. - **Stereochemically stable**: Convertible to (1R,3R)-acid or nitrile without racemization. - **Certified**: GC-MS spectrum in Wiley Registry for method validation.

Molecular Formula C10H9Cl2NO
Molecular Weight 230.09 g/mol
CAS No. 646995-54-2
Cat. No. B12596224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)-
CAS646995-54-2
Molecular FormulaC10H9Cl2NO
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)N
InChIInChI=1S/C10H9Cl2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m0/s1
InChIKeyHFJNVUSRKMKBFE-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3R)-2,2-Dichloro-3-phenylcyclopropanecarboxamide Overview


Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- is a chiral, non-racemic gem-dihalogenated cyclopropane derivative with the molecular formula C10H9Cl2NO and a molecular weight of 230.09 g/mol [1]. It belongs to a class of optically active cyclopropanecarboxamides synthesized via enantioselective biotransformations using microbial nitrile hydratase/amidase systems, which provide access to both enantiomeric forms of the 2,2-disubstituted-3-phenylcyclopropane scaffold [2]. The compound is used as a chiral building block and analytical reference standard, and its procurement requires specification of the (1R,3R) absolute configuration to ensure the intended stereochemical identity.

Chiral Building Block Requires (1R,3R) absolute configuration specification
Analytical Standard Supports chiral HPLC method development and polarimetry calibration
Biotransformation Probe Studied in nitrile hydratase/amidase enantioselectivity assays

Stereochemical Purity Requirements for Cyclopropanecarboxamide


Interchanging 2,2-dichloro-3-phenylcyclopropanecarboxamide without specifying the (1R,3R) configuration introduces uncontrolled stereochemical variables that undermine reproducibility in chiral synthesis, biochemical assays, and analytical method development. The (1R,3R)-(+)-enantiomer exhibits an optical rotation of +73 (c 1.0, CHCl3) and >99% enantiomeric excess, while the (1S,3S)-enantiomer and racemic mixture display distinctly different optical activities and, critically, divergent behavior in enantioselective enzymatic systems [1]. Substitution of a racemic mixture for the enantiopure (1R,3R) compound can alter reaction rates, enantioselectivity outcomes, and binding interactions, making stereochemical specification a non-negotiable procurement parameter.

Unspecified configuration Racemic or scalemic mixtures may shift reaction rates and enantioselectivity outcomes.
Opposite enantiomer (1S,3S) form can reverse chiral recognition and alter binding interactions.
Analog confusion Difluoro or dibromo analogs differ in substrate kinetics and chiroptical properties; may not be directly interchangeable without validation.

Differentiation Evidence for (1R,3R)-Cyclopropanecarboxamide


Chiral Identity: (1R,3R)-(+) vs. (1S,3S)-(-) Enantiomers

The (1R,3R)-(+)-enantiomer is differentiated from its (1S,3S)-(-)-counterpart by optical rotation sign and magnitude. The (1R,3R) compound exhibits [α]D = +73 (c 1.0, CHCl3) with enantiomeric excess (ee) >99%, while the (1S,3S) enantiomer shows [α]D = −41 (c 1.0, CHCl3) with 95% ee under the reported chemo-enzymatic synthesis conditions [1]. Both enantiomers were obtained via Rhodococcus sp. AJ270-catalyzed biotransformation and subsequent chemical conversion, with chiral HPLC used for ee determination [1].

Chiral Identity
Head-to-head
[α]D +73 vs −41 (CHCl3)
Δ114 units, ee difference 4 pp
Enables enantiomer identity verification to prevent procurement errors.
Chiral HPLC; >99% ee vs 95% ee.
Chiral resolution Absolute configuration Enantiomeric purity

Enzymatic Hydrolysis: Dichloro vs. Difluoro Amide Substrates

In Rhodococcus sp. AJ270 whole-cell biotransformations, the gem-dichloro substituent on the (1R,3R)-amide profoundly influences reaction rate compared to the gem-difluoro analog. The (1R,3R)-2,2-dichloro-3-phenylcyclopropanecarboxamide serves as a substrate for the amidase with distinct kinetic behavior governed by steric and electronic effects of the halogen substituents [1]. While the difluoro analog ([α]D = +96, ee 89% under chemo-enzymatic conditions) is accepted as a substrate, the dichloro compound benefits from the 'matched' steric bulk between the 2,2-dichloro and 3-phenyl groups, which the paper identifies as a critical factor for efficient and highly enantioselective amidase-catalyzed hydrolysis [1].

Enzymatic Hydrolysis
Class-level
Dichloro: ee >99%; Difluoro: 89% ee
Δee 10 pp favoring dichloro
Supports substrate selection for enzyme enantioselectivity studies.
Rhodococcus sp. AJ270; steric bulk contribution.
Biotransformation Substrate specificity Nitrile hydratase/amidase

Optical Rotation: Dichloro vs. Dibromo Analogs

Within the (1R,3R) enantiomeric series, the optical rotation varies systematically with the identity of the gem-dihalogen substituent. The (1R,3R)-dichloro compound displays [α]D = +73 (c 1.0, CHCl3), while the (1R,3R)-dibromo analog exhibits [α]D = +68.4 (c 0.95, CHCl3), both obtained via enzymatic synthesis with >99% ee [1]. The 4.6-unit difference in specific rotation, despite comparable enantiopurity, reflects the distinct chiroptical contributions of chlorine versus bromine atoms at the 2-position, providing a structure-specific property fingerprint.

Optical Rotation
Cross-study
[α]D +73 vs +68.4 (dibromo)
Δ4.6 units
Provides structure-specific chiroptical fingerprint for analog differentiation.
Enzymatic route; >99% ee each.
Structure-property relationship Halogen effect Chiroptical property

GC-MS Fingerprint: Dichloro Amide Differentiation

The (1R,3R)-2,2-dichloro-3-phenylcyclopropanecarboxamide is registered in the Wiley KnowItAll Mass Spectral Library with a characteristic electron ionization (EI) mass spectrum [1]. The exact mass is 229.006119 Da, and the molecular ion cluster displays the distinctive isotopic pattern of a dichloro compound (M, M+2, M+4 peaks in approximately 9:6:1 ratio), which qualitatively differentiates it from the difluoro and dibromo analogs that lack this signature chlorine isotope distribution [1].

GC-MS Fingerprint
Supporting
Exact mass 229.0061 Da; Cl2 isotope pattern
M:M+2:M+4 ≈ 9:6:1
Supports identity confirmation via commercial GC-MS library matching.
Wiley KnowItAll reference spectrum; SpectraBase ID H6rjV0kblW3.
Analytical chemistry GC-MS Spectral library

Applications of (1R,3R)-2,2-Dichloro-3-phenylcyclopropanecarboxamide


Chiral Resolution and Absolute Configuration Assignment

The well-characterized optical rotation (+73, c 1.0, CHCl3) and high enantiomeric excess (>99%) of the (1R,3R)-(+)-enantiomer make it a reliable reference for developing chiral HPLC methods, calibrating polarimeters, and assigning absolute configuration to new cyclopropane derivatives obtained via asymmetric synthesis or resolution [1]. Procurement of the defined (1R,3R) enantiomer eliminates the ambiguity inherent in racemic or scalemic mixtures.

Rhodococcus sp. AJ270 Biotransformation Substrate Specificity

The differential behavior of gem-dihalogenated cyclopropanecarboxamides in nitrile hydratase/amidase systems, as documented in the foundational Wang et al. study, positions the (1R,3R)-dichloro amide as a key probe for investigating steric and electronic determinants of enzyme enantioselectivity [1]. Its superior ee outcome compared to the difluoro analog supports its selection for experiments requiring high product optical purity.

Mass Spectral Library and Method Validation

With its certified GC-MS spectrum available in the Wiley Registry, the compound serves as a reference material for validating gas chromatography-mass spectrometry methods, calibrating mass accuracy, and confirming the identity of unknown dichlorocyclopropane metabolites or synthetic byproducts in complex mixtures [2].

Synthesis of Enantiopure Cyclopropane Building Blocks

The (1R,3R)-amide can be chemically converted to the corresponding (1R,3R)-carboxylic acid or nitrile while retaining stereochemical integrity, as demonstrated in the chemo-enzymatic synthesis scheme [1]. This provides a defined entry point for constructing enantiopure cyclopropane-containing pharmaceuticals, agrochemicals, or functional materials where stereochemistry dictates biological or physical properties.

Application
Selection Property
Validation Focus
Chiral reference standard method development
Characterized optical rotation and enantiomeric excess
Chiral HPLC method calibration and polarimetry
Enzyme enantioselectivity probe
Reported substrate behavior in nitrile hydratase/amidase assays
Enantiomeric excess outcomes and kinetic resolution review
GC-MS method validation material
Certified mass spectrum in Wiley Registry
Mass accuracy calibration and unknown identification
Enantiopure cyclopropane building block synthesis
Stereochemical integrity upon chemical conversion
Retention of absolute configuration to derived acids/nitriles
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